1000-Fold Greater In Vitro Potency for Insulin Secretion Inhibition vs. Verapamil and Diltiazem
In a direct comparison using isolated rat pancreatic islets, LAS 30538 was found to be 1000-fold more potent than the classic calcium channel blockers verapamil and diltiazem in inhibiting glucose-induced insulin secretion in vitro [1][2].
| Evidence Dimension | In vitro potency for inhibition of glucose-induced insulin secretion |
|---|---|
| Target Compound Data | 1000-fold more potent than comparators |
| Comparator Or Baseline | Verapamil (IC50 = 3.6 μmol L⁻¹) [2] and Diltiazem (IC50 = 1.94 μmol L⁻¹) [2] |
| Quantified Difference | 1000-fold greater potency |
| Conditions | Rat isolated pancreatic islets stimulated with 8.3 mmol L⁻¹ glucose; IC50 values for verapamil and diltiazem from [2]. |
Why This Matters
This extreme differential potency establishes LAS 30538 as the preferred tool compound for investigating the role of L-type calcium channels in β-cell stimulus-secretion coupling, where standard CCBs would require millimolar concentrations that are toxic or non-specific.
- [1] Gristwood RW, Furman BL, Llenas J, Jauregui J, Berga P. The calcium channel blocker LAS 30538, unlike nifedipine, verapamil, diltiazem or flunarizine, potently inhibits insulin secretion in-vivo in rats and dogs. J Pharm Pharmacol. 1992 Oct;44(10):851-5. View Source
- [2] Gristwood RW, Furman BL, Llenas J, Jauregui J, Berga P. The calcium channel blocker LAS 30538, unlike nifedipine, verapamil, diltiazem or flunarizine, potently inhibits insulin secretion in-vivo in rats and dogs. J Pharm Pharmacol. 1992 Oct;44(10):851-5. (Citing comparative data from: Semple CG, Thomson JA, Beastall GH, Lorimer AR. Inhibition of glucose-induced insulin secretion by calcium channel blocking drugs in-vitro but not in-vivo in the rat. J Pharm Pharmacol. 1987;39(9):715-20. DOI: 10.1111/j.2042-7158.1987.tb03476.x). View Source
